![molecular formula C20H18ClN3O6 B12122890 2-(4-chlorophenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide](/img/structure/B12122890.png)
2-(4-chlorophenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide
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Overview
Description
2-(4-chlorophenoxy)-N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide is a complex organic compound that features a chlorophenoxy group and a benzodioxinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide typically involves multiple steps. One common approach starts with the preparation of the intermediate compounds, such as 4-chlorophenol and 2,3-dihydro-1,4-benzodioxin. These intermediates are then subjected to various chemical reactions, including acylation, hydrazinolysis, and condensation reactions, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(4-chlorophenoxy)-N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carbaldehyde
- 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 1-(5-chloro-2-methoxyphenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one
Uniqueness
2-(4-chlorophenoxy)-N’-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-(4-chlorophenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure combining elements such as a chlorophenoxy group and a dioxopyrrolidine moiety. This unique configuration is hypothesized to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives similar to this compound show promising cytotoxic effects against several human cancer cell lines. For instance, compounds with structural similarities have been tested for their ability to inhibit tumor growth effectively .
- Antimicrobial Properties : Some related compounds have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.9 to 31.5 µg/mL .
- CNS Activity : The compound's structural characteristics suggest potential interactions with central nervous system (CNS) receptors, particularly GABA receptors, which are critical in modulating anxiety and seizure activity. Related compounds have shown high affinity for benzodiazepine receptors, indicating possible anxiolytic or anticonvulsant properties .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Modulation : Similar compounds have been found to act as agonists at GABA receptors, potentially enhancing inhibitory neurotransmission in the CNS .
- Cell Cycle Interference : Antitumor activities are often linked to the ability of compounds to disrupt the cell cycle, leading to apoptosis in cancer cells. This may involve the induction of oxidative stress or interference with DNA synthesis .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of related compounds:
- A study evaluated various derivatives for their cytotoxic potency against 12 human cancer cell lines. Some compounds exhibited significant growth inhibition comparable to established chemotherapeutics like cisplatin .
- Another investigation focused on the synthesis and biological evaluation of oxadiazole derivatives related to this compound. These derivatives demonstrated high binding affinity to GABA receptors and were effective in seizure models, suggesting potential therapeutic applications in epilepsy treatment .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C20H18ClN3O6 |
---|---|
Molecular Weight |
431.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]acetohydrazide |
InChI |
InChI=1S/C20H18ClN3O6/c21-12-1-4-14(5-2-12)30-11-18(25)23-22-15-10-19(26)24(20(15)27)13-3-6-16-17(9-13)29-8-7-28-16/h1-6,9,15,22H,7-8,10-11H2,(H,23,25) |
InChI Key |
OKPPXKLUXBZLKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)CC(C3=O)NNC(=O)COC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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